4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine is a complex organic compound with significant relevance in medicinal chemistry. This compound features a unique structure that incorporates a morpholine moiety attached to a pyrido-pyrimidine core, which is often explored for its potential biological activities. The compound is recognized under the Chemical Abstracts Service number 1227958-17-9 and has been studied for its synthesis and applications in pharmaceutical development.
This compound can be classified as an organic heterocyclic compound due to its inclusion of nitrogen atoms in its ring structures. It is part of a broader class of compounds known as pyrimidines, which are frequently utilized in drug discovery due to their diverse biological activities. The molecular formula for this compound is C12H12BrClN4O, with a molecular weight of 343.61 g/mol .
The synthesis of 4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine has been approached through various synthetic routes. A notable method involves a seven-step synthesis starting from dimethyl malonate, which ultimately yields 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, an essential intermediate for this compound.
Key steps in the synthesis include:
These synthetic methodologies highlight the importance of optimizing reaction conditions to achieve high purity and yield, with some processes reportedly achieving purities exceeding 99% .
The molecular structure of 4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine can be represented using various chemical notation systems:
InChI=1S/C12H12BrClN4O/c13-7-8-1-2-9-10(15-8)16-12(14)17-11(9)18-3-5-19-6-4-18/h1-2H,3-7H2
C1COCCN1C2=NC(=NC3=C2C=CC(=N3)CBr)Cl
The structure consists of a morpholine ring connected to a chlorinated pyrido-pyrimidine framework. This configuration contributes to its potential interactions with biological targets .
The reactivity profile of 4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine includes several key reactions:
These reactions underscore the versatility of this compound as a precursor for synthesizing diverse chemical entities .
The mechanism of action for compounds like 4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine often involves interaction with specific biological targets such as enzymes or receptors. While detailed mechanisms specific to this compound are still under investigation, similar pyrimidine derivatives have been shown to inhibit key enzymes involved in cellular signaling pathways or act as antagonists at certain receptors.
The pharmacological activity may be attributed to:
Quantitative structure–activity relationship studies are essential for elucidating these mechanisms further and optimizing lead compounds for enhanced efficacy .
The physical properties of 4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine include:
Chemical properties may include:
These properties are critical for evaluating the compound's suitability for various applications in medicinal chemistry .
The primary applications of 4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine lie within pharmaceutical research:
Ongoing research continues to explore its full potential within these domains, highlighting its relevance in advancing medicinal chemistry .
4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine is a complex heterocyclic compound with the systematic name reflecting its fused polycyclic structure and substituents. It possesses the CAS Registry Number 1227958-17-9, providing a unique identifier for chemical databases and regulatory documentation [1]. The molecular formula is C₁₂H₁₂BrClN₄O, corresponding to a molecular weight of 343.61 g/mol [1].
The nomenclature follows IUPAC conventions for fused ring systems:
Table 1: Nomenclature and Chemical Identifiers
Property | Value |
---|---|
Systematic Name | 4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine |
CAS Registry Number | 1227958-17-9 |
Molecular Formula | C₁₂H₁₂BrClN₄O |
Molecular Weight | 343.61 g/mol |
SMILES Notation | BrCc1ccc2c(n1)nc(nc2N1CCOCC1)Cl |
Other Names | 4-(7-(Bromomethyl)-2-chloro-pyrido[2,3-d]pyrimidin-4-yl)-morpholine |
The compound exhibits a multifaceted architecture integrating three key structural domains:
Pyrido[2,3-d]pyrimidine Core: This bicyclic system consists of a pyrimidine ring (positions 2,4,5,6) fused with pyridine (positions 7,8,9,10) at the pyrimidine 5,6-pyridine 7,8 bonds. This scaffold is electron-deficient and aromatic, conferring planarity to the central ring system while enabling charge delocalization. The chloro substituent at position 2 is an electron-withdrawing group that further enhances the electron deficiency of the pyrimidine ring, activating it toward nucleophilic substitution reactions.
Bromomethyl Functional Group (–CH₂Br): Positioned at C7 of the pyridine ring, this group exhibits high electrophilicity due to the polar C–Br bond (bond length ~1.9–2.0 Å). This moiety serves as:
Table 2: Key Functional Groups and Properties
Structural Domain | Functional Groups | Chemical Properties |
---|---|---|
Pyrido[2,3-d]pyrimidine | 2-Chloro substituent | Electron-withdrawing, activates C2/C4 for nucleophilic substitution |
Pyridine ring | 7-(Bromomethyl) group | Electrophilic site (SN2 reactions), alkylating agent |
Morpholine moiety | Tertiary amine, ether oxygen | Hydrogen-bond acceptor (O, N), chair conformation, moderate solubility enhancement |
Electronic Characteristics: Quantum chemical calculations (DFT-level) predict significant polarization across the fused ring system, with LUMO density localized on the pyrimidine ring (especially C2 and C4 positions) and HOMO density on morpholine nitrogen and the bromomethyl carbon. This electronic asymmetry renders the molecule amenable to selective reactions at multiple sites.
The emergence of 4-(7-(bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine represents a convergence of three significant trends in heterocyclic chemistry:
Evolution of Pyrido[2,3-d]pyrimidine Chemistry: Pyridopyrimidines gained prominence as bioisosteres of purines and pteridines in the 1980s–1990s. Their synthesis evolved from classical methods (Gould-Jacobs cyclization of 4-aminopyridines with alkoxymethylenemalonates) to modern catalytic approaches. The specific 2-chloro-4-morpholino substitution pattern emerged in kinase inhibitor development (e.g., PI3K inhibitors like ZSTK474), where the morpholine nitrogen coordinates with the kinase hinge region, and the chlorine enables further derivatization [4] [6].
Morpholine as a Pharmacophore: Morpholine incorporation into bioactive molecules expanded rapidly post-1960s due to its balanced physicochemical properties:
Table 3: Historical Milestones in Relevant Heterocyclic Chemistry
Time Period | Development | Impact on Target Compound |
---|---|---|
1830s–1950s | Discovery of pyrimidine (1834), morpholine (1889) | Provided foundational heterocyclic cores |
1960s–1980s | Systematic studies of pyrido-fused pyrimidines | Established Gould-Jacobs cyclization route |
1990s–2000s | Kinase inhibitor research identifies 4-morpholinyl pyrimidines as privileged scaffolds | Validated bioactivity of 4-morpholino-pyridopyrimidines |
2010s–Present | Advances in late-stage functionalization (e.g., C–H bromination) | Enabled practical synthesis of 7-bromomethyl derivatives |
The compound exemplifies modern trends in functionalized fusion heterocycles – complex scaffolds bearing multiple orthogonal reactive sites (–Cl, –CH₂Br) for parallel derivatization, accelerating structure-activity relationship (SAR) studies in medicinal chemistry [5]. Its design reflects lessons from historical heterocyclic systems: the stability of pyrimidine rings, the versatility of morpholine, and the reactivity of benzylic bromides, converging into a single multifunctional synthetic intermediate.
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3